molecular formula C11H9NO8 B8408157 3,4-Diacetoxy-5-nitrobenzoic acid

3,4-Diacetoxy-5-nitrobenzoic acid

Cat. No.: B8408157
M. Wt: 283.19 g/mol
InChI Key: NOFJIFYZDAAYQQ-UHFFFAOYSA-N
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Description

3,4-Diacetoxy-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with two acetoxy (-OAc) groups at positions 3 and 4 and a nitro (-NO₂) group at position 5. The acetoxy groups are ester derivatives of hydroxyl groups, which enhance lipophilicity and alter chemical reactivity compared to hydroxylated analogs. This compound is likely used as a synthetic intermediate in pharmaceuticals or fine chemicals, where its ester groups act as protective moieties or influence bioavailability.

Properties

Molecular Formula

C11H9NO8

Molecular Weight

283.19 g/mol

IUPAC Name

3,4-diacetyloxy-5-nitrobenzoic acid

InChI

InChI=1S/C11H9NO8/c1-5(13)19-9-4-7(11(15)16)3-8(12(17)18)10(9)20-6(2)14/h3-4H,1-2H3,(H,15,16)

InChI Key

NOFJIFYZDAAYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

3,4-Dimethoxy-5-nitrobenzoic Acid (CAS 84211-30-3)

Structural Differences :

  • Substituents : Methoxy (-OMe) groups at positions 3 and 4 instead of acetoxy (-OAc).
  • Molecular Formula: C₇H₅NO₆ (vs. C₁₁H₉NO₈ for the acetoxy analog) .

Physical and Chemical Properties :

  • Appearance : Yellow to beige crystalline solid.
  • Purity : ≥99.0% by HPLC .
  • Stability : Methoxy groups are chemically stable under ambient conditions, unlike acetoxy esters, which may hydrolyze in acidic/basic environments.

Hazards :

  • Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (H302, H315, H335) .

3,4-Dihydroxy-5-nitrobenzoic Acid

Structural Differences :

  • Substituents : Hydroxyl (-OH) groups at positions 3 and 4.
  • Reactivity : Higher polarity and susceptibility to oxidation compared to esterified analogs.

Potential Applications:

  • Likely serves as a precursor for synthesizing ester derivatives (e.g., acetoxy or methoxy).
  • Unprotected hydroxyl groups may limit utility in environments requiring stability.

Other Nitro-Substituted Aromatic Compounds

  • 5-Nitrovanillin (CAS 6635-20-7): A vanillin derivative with a nitro group, used in flavoring and fragrance industries .
  • 5-Nitro-ortho-toluidine (CAS 99-55-8): A nitroaniline derivative with applications in dye synthesis .

Data Table: Comparative Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Physical State Purity Storage Condition Key Hazards
3,4-Diacetoxy-5-nitrobenzoic acid 3,4-OAc, 5-NO₂ C₁₁H₉NO₈ 283.19 g/mol Not reported Not given Not reported Likely ester hydrolysis
3,4-Dimethoxy-5-nitrobenzoic acid 3,4-OMe, 5-NO₂ C₇H₅NO₆ 199.12 g/mol Yellow to Beige ≥99.0% Ambient H302, H315, H335
3,4-Dihydroxy-5-nitrobenzoic acid 3,4-OH, 5-NO₂ C₇H₅NO₆ 199.12 g/mol Not reported Not given Not reported Higher reactivity

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